molecular formula C14H11BrO3 B1365808 2-[(4-Bromobenzyl)oxy]benzoic acid CAS No. 860597-33-7

2-[(4-Bromobenzyl)oxy]benzoic acid

Cat. No.: B1365808
CAS No.: 860597-33-7
M. Wt: 307.14 g/mol
InChI Key: JIMQJMGGQQATGZ-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.15 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to a benzoic acid moiety through an ether linkage. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromobenzyl)oxy]benzoic acid typically involves the reaction of 4-bromobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The bromobenzyl group can interact with molecular targets through halogen bonding or hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Bromobenzyl)oxy]benzoic acid
  • 2-[(4-Chlorobenzyl)oxy]benzoic acid
  • 2-[(4-Methylbenzyl)oxy]benzoic acid

Uniqueness

2-[(4-Bromobenzyl)oxy]benzoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties compared to similar compounds with different substituents .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMQJMGGQQATGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429211
Record name 2-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860597-33-7
Record name 2-[(4-Bromophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860597-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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